5-磺酰基-2,3-二氢-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

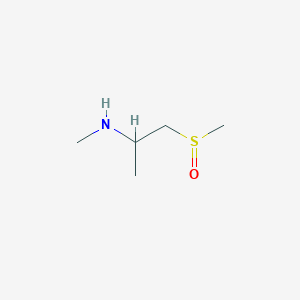

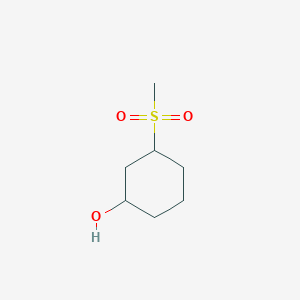

“5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide” is a benzofuran compound with a sulfamoyl group attached to it . It has a molecular weight of 242.26 . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-(aminosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxamide . The InChI code for this compound is 1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 242.26 .科学研究应用

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit dramatic anticancer activities, with significant cell growth inhibitory effects on various cancer cell lines . For instance, certain benzofuran compounds have shown inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cell lines . This suggests that 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide could be explored for its potential anticancer applications, possibly as a part of targeted therapy with minimal side effects.

Anti-Hepatitis C Virus Activity

Recent discoveries have highlighted the potential of novel macrocyclic benzofuran compounds in exhibiting anti-hepatitis C virus activity . Given the structural similarity, 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide may also be researched for its efficacy against hepatitis C, aiming to develop effective therapeutic drugs for the disease.

Antibacterial Properties

Benzofuran derivatives are known to possess strong antibacterial properties. The broad spectrum of biological activities of these compounds makes them suitable candidates for the development of new antibacterial agents . Research into the specific antibacterial applications of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide could lead to the discovery of novel treatments for bacterial infections.

Antioxidative Effects

The antioxidative properties of benzofuran compounds make them valuable in the study of oxidative stress-related diseases . 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide could be applied in research focused on preventing or treating conditions caused by oxidative damage.

Antiviral Applications

Benzofuran derivatives have demonstrated antiviral activities, which could be leveraged in the development of new antiviral drugs . The compound may have applications in scientific research aimed at combating viral infections.

Synthesis of Complex Benzofuran Compounds

In chemical synthesis, benzofuran derivatives serve as key intermediates for constructing complex benzofuran ring systems. Novel methods, such as free radical cyclization cascades, have been employed to synthesize difficult-to-prepare polycyclic benzofuran compounds . 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide could be a candidate for such synthetic applications, contributing to the advancement of medicinal chemistry.

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Pharmacokinetics

, which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .

Action Environment

The action of 5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of carbonic anhydrase IX and, consequently, the efficacy of the compound. Additionally, the stability of the compound can be affected by factors such as temperature and light .

属性

IUPAC Name |

5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPDBXHFJOMHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)

![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)